molecular formula C17H12N4O4S B2572370 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-88-3

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2572370
CAS No.: 862976-88-3
M. Wt: 368.37
InChI Key: KNSUNPHICVKOAE-UHFFFAOYSA-N
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Description

The compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine is a structurally complex heterocyclic molecule featuring a 1,3,4-oxadiazole ring linked to a tricyclic system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) and a 2-methoxyphenyl substituent . The tricyclic core confers rigidity and may enhance binding affinity to biological targets, while the 2-methoxyphenyl group could influence electronic and steric properties critical for activity .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c1-22-11-5-3-2-4-9(11)15-20-21-16(25-15)19-17-18-10-6-12-13(24-8-23-12)7-14(10)26-17/h2-7H,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSUNPHICVKOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl group and the construction of the tricyclic framework. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under appropriate conditions.

    Reduction: The oxadiazole ring may be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole ring and the methoxyphenyl group. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyphenyl substituent differs from analogs with 3- or 4-methoxy groups (e.g., compound 6e in ), which may alter steric interactions in enzyme binding pockets .

Key Observations :

  • Substituent position significantly impacts activity: 2-methoxy groups may favor π-stacking in aromatic enzyme pockets compared to 3- or 4-methoxy .
  • Tricyclic systems (e.g., ) show improved pharmacokinetic profiles due to reduced conformational flexibility .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a synthetic compound notable for its diverse biological activities. This article reviews its chemical properties, synthesis methods, and biological implications based on various studies.

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC₁₄H₁₅N₃O₅S
Molecular Weight325.35 g/mol
LogP3.457
Solubility (LogSw)-3.64
Polar Surface Area92.54 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through the cyclization of hydrazides with carboxylic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride.
  • Acylation Reaction : The oxadiazole intermediate undergoes acylation with appropriate acyl chlorides to yield the final product.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Case Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased levels of apoptotic markers such as caspase activation and PARP cleavage.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways.

Research Findings : In animal models of inflammation, administration of this compound led to a significant reduction in edema and inflammatory cytokine levels compared to control groups.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains and fungi.

Experimental Results : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : By binding to active sites on COX and LOX enzymes.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) leading to altered signaling pathways associated with inflammation and cancer progression.
  • DNA Interaction : Potential intercalation into DNA structures disrupting replication processes in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis of complex heterocycles like this compound typically involves multi-step protocols. For example, highlights the use of condensation reactions between 2-phenylindole-3-carboxaldehydes and heterocyclic amines under reflux conditions. Key intermediates may include oxadiazole precursors (e.g., 5-substituted-1,3,4-oxadiazol-2-amines) and tricyclic amine scaffolds. Reaction optimization often requires temperature control (e.g., 120°C for cyclization) and catalysts like toluenesulfonic acid (as in ). Purification via recrystallization or column chromatography is critical to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Essential for resolving the 3D structure and confirming regiochemistry. For example, and report single-crystal studies with R factors ≤ 0.041 and data-to-parameter ratios ≥ 7.1, ensuring high reliability. Bond lengths (e.g., C–C ≈ 0.005 Å) and dihedral angles help validate stereochemical assignments .
  • Spectral Analysis : IR and NMR (¹H/¹³C) are used to confirm functional groups and substituent positions. and emphasize the importance of monitoring oxadiazole C=N stretches (~1600 cm⁻¹) and methoxy proton signals (~3.8 ppm in ¹H NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for such heterocyclic compounds?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. A robust approach involves:

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify deviations in bond angles or torsional strain.
  • Solvent Modeling : Use COSMO-RS or explicit solvent models to simulate NMR shifts, as bulk solvent effects can alter chemical environments (see for AI-driven simulation tools) .
  • Dynamic NMR Experiments : Variable-temperature studies can detect hindered rotations or tautomerism, which static computational models may overlook .

Q. What strategies optimize the synthetic yield of tricyclic amines with multiple heteroatoms under varying conditions?

  • Methodological Answer :

  • Catalyst Screening : demonstrates that toluenesulfonic acid enhances cyclization efficiency by protonating intermediates, reducing activation energy.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in oxadiazole formation, while non-polar solvents (e.g., toluene) improve crystallinity during recrystallization .
  • Reaction Monitoring : LC-MS or TLC at intermediate stages ensures stepwise progression. For example, uses phosphorous oxychloride to drive cyclization to completion .

Q. How does the molecular conformation observed in X-ray studies influence the compound’s pharmacological interactions?

  • Methodological Answer : The tricyclic core’s planarity and substituent orientation (e.g., methoxyphenyl groups) determine binding affinity. reveals that π-stacking interactions between the oxadiazole ring and aromatic residues in enzyme active sites (e.g., kinase ATP pockets) are critical. Additionally, the thia-azatricyclo system’s rigidity (dihedral angles < 5°) may limit conformational adaptability, favoring selective inhibition (see antitumor mechanisms in ) .

Q. What in silico methods predict the bioactivity of complex heterocycles like this compound, and how are they validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., EGFR or 5-HT3 receptors). highlights the use of CoMFA/CoMSIA models to correlate steric/electronic features with IC₅₀ values .
  • ADMET Prediction : SwissADME or PreADMET assess pharmacokinetic properties (e.g., logP ≤ 3.5 for blood-brain barrier penetration).
  • Experimental Validation : In vitro assays (e.g., MTT for cytotoxicity, ) and enzyme inhibition studies (e.g., acetylcholinesterase, ) confirm computational results. Dose-response curves and Ki values are compared with docking scores to refine models .

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